1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is a complex organic compound characterized by the presence of a hydrazine functional group and multiple trifluoromethyl substituents. Its molecular formula is , indicating a significant level of fluorination which enhances its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.
Source: This compound can be synthesized through specific chemical reactions involving hydrazine derivatives and trifluoromethylated aromatic compounds. The synthesis and characterization of such compounds are often documented in chemical literature and patent filings.
Classification: 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine falls under the category of hydrazines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
The synthesis of 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine typically involves the following methods:
The molecular structure of 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.24 g/mol |
| InChI | InChI=1S/C10H8F6N2S/c1-7(12,13)9(14,15)10(16)8(11)6-5-4-3/h3-6,12H,1-2H2 |
| Canonical SMILES | C1=CC(=C(C(=C1N(N)C(F)(F)F)C(F)(F)F)SC(F)(F)F) |
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine is involved in various chemical reactions:
The mechanism of action for 1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with biological targets:
The presence of multiple trifluoromethyl groups significantly alters the reactivity profile compared to non-fluorinated analogs, making it valuable for targeted applications in pharmaceuticals and materials science.
1-(5-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific uses:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6